molecular formula C22H24N2O3 B3231501 N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-2-carboxamide CAS No. 1323630-20-1

N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-2-carboxamide

Cat. No. B3231501
CAS RN: 1323630-20-1
M. Wt: 364.4
InChI Key: UFYRMIIBYZAFRX-UHFFFAOYSA-N
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Description

N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-2-carboxamide, also known as MPPI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-2-carboxamide is not fully understood, but it is thought to act on multiple targets in the body. It has been shown to bind to serotonin receptors, which may contribute to its anxiolytic and antidepressant effects. It also increases dopamine release in the brain, which may be responsible for its potential in treating Parkinson's disease. In cancer cells, this compound has been shown to inhibit the activity of enzymes involved in cell proliferation and induce apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase serotonin and dopamine levels in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to inhibit the activity of enzymes involved in cell proliferation in cancer cells, leading to apoptosis. Additionally, it has been shown to have anti-inflammatory properties, which may make it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-2-carboxamide in lab experiments is its high purity and yield, which ensures reliable results. Additionally, its potential therapeutic applications in various fields of research make it a versatile compound to study. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results.

Future Directions

There are several future directions for research on N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-2-carboxamide. One area of interest is its potential in treating Parkinson's disease, as it has been shown to increase dopamine release in the brain. Additionally, further research on its anti-inflammatory properties may lead to the development of new treatments for inflammatory diseases. Another area of interest is its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells and induce apoptosis. Further studies on its mechanism of action may also provide insights into its potential therapeutic applications.

Scientific Research Applications

N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-2-carboxamide has been studied for its potential therapeutic applications in various fields of research. In neuroscience, it has been shown to have anxiolytic and antidepressant effects in animal models. It has also been investigated for its potential to treat Parkinson's disease, as it has been shown to increase dopamine release in the brain. In cancer research, this compound has been studied for its ability to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.

properties

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-26-18-8-6-17(7-9-18)22(10-12-27-13-11-22)15-23-21(25)20-14-16-4-2-3-5-19(16)24-20/h2-9,14,24H,10-13,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYRMIIBYZAFRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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